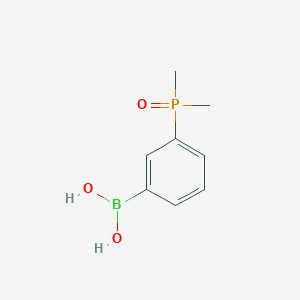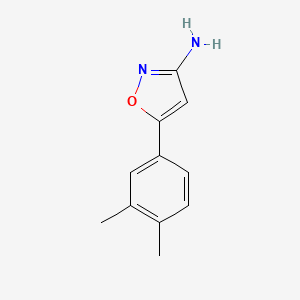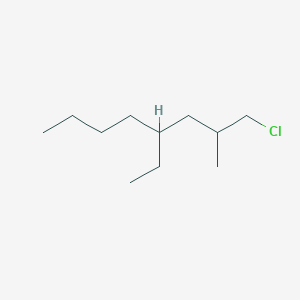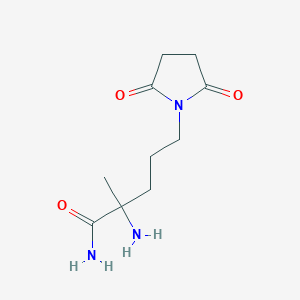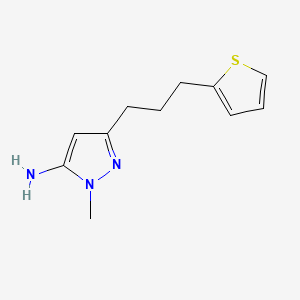
1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a pyrazole ring substituted with a thiophene group, which enhances its chemical reactivity and biological activity.
準備方法
The synthesis of 1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-keto esters.
Substitution with Thiophene Group: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the pyrazole ring under basic conditions.
Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiophene ring or the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated thiophene derivatives react with nucleophiles such as amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium catalysts for coupling reactions).
科学的研究の応用
1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, which can lead to the development of new drugs.
Medicine: Research has shown that pyrazole derivatives, including this compound, exhibit anti-inflammatory, analgesic, and antitumor activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
1-Methyl-3-(3-(thiophen-2-yl)propyl)-1h-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-(thiophen-2-yl)pyrazole: Similar structure but with a phenyl group instead of a methyl group, leading to different biological activities.
3-(Thiophen-2-yl)-1H-pyrazole-5-amine: Lacks the methyl group, which can affect its reactivity and biological properties.
1-Methyl-3-(phenyl)pyrazole: Contains a phenyl group instead of a thiophene group, resulting in different chemical and biological behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives.
特性
分子式 |
C11H15N3S |
|---|---|
分子量 |
221.32 g/mol |
IUPAC名 |
2-methyl-5-(3-thiophen-2-ylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H15N3S/c1-14-11(12)8-9(13-14)4-2-5-10-6-3-7-15-10/h3,6-8H,2,4-5,12H2,1H3 |
InChIキー |
ODBOOZVVUPRMCR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)CCCC2=CC=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


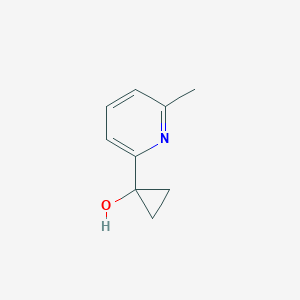
![1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13633997.png)
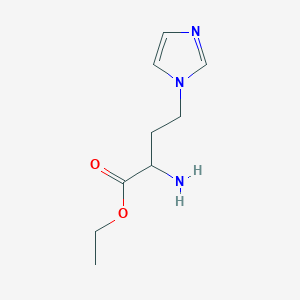
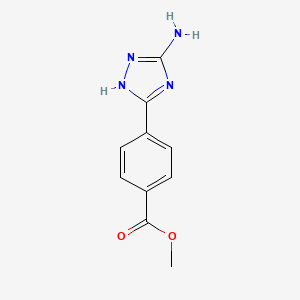
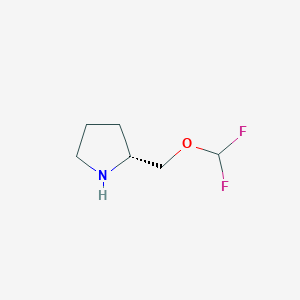
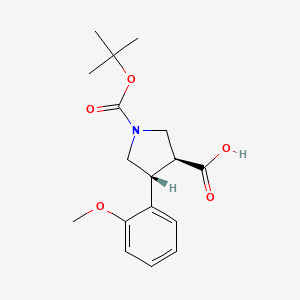
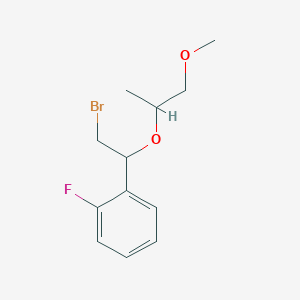
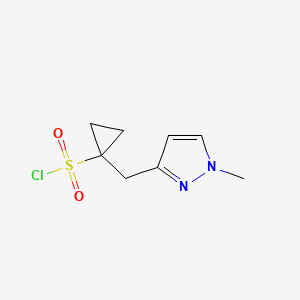
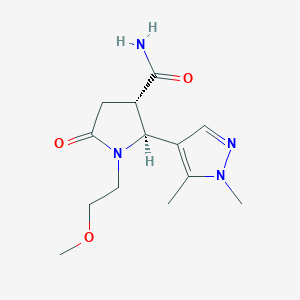
![(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B13634045.png)
